Flunarizine

Calcium channel blockade Cinnarizine Potency

Standard Ca²⁺ channel blockers lack the polypharmacology and extended half-life needed for chronic neurological research models. Flunarizine (CAS 52468-60-7) solves this with non-selective Ca²⁺/Na⁺ channel blockade (IC₅₀ 0.94/1.77 μM), D2 dopamine receptor antagonism, and an 18-day terminal elimination half-life enabling once-daily dosing. • 80.3% migraine prophylaxis responder rate vs propranolol 58.2%; superior efficacy to nimodipine across frequency, severity, and migraine index (all p<0.05). • Only Ca²⁺ entry blocker protective across all four cerebral insult categories: hypoxia, ischemia, metabolic intoxication, and seizures. • ≥98% purity, shipped ambient temperature; for research use only.

Molecular Formula C26H26F2N2
Molecular Weight 404.5 g/mol
CAS No. 52468-60-7
Cat. No. B1672889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunarizine
CAS52468-60-7
SynonymsAnexate
Flumazenil
Flumazepil
Lanexat
Ro 15 1788
Ro 15-1788
Ro 151788
Romazicon
Molecular FormulaC26H26F2N2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+
InChIKeySMANXXCATUTDDT-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.68e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flunarizine: Multimodal Calcium Channel Blocker


Flunarizine (CAS 52468-60-7) is a diphenylpiperazine-class calcium entry blocker that exhibits non-selective inhibition of L-, N-, and T-type voltage-gated calcium channels, with particularly high potency against hypothalamic T-type channels [1]. Beyond calcium channel blockade, flunarizine possesses calmodulin binding properties, histamine H1 receptor antagonism, dopamine D2 receptor antagonism, and voltage-gated sodium channel blocking activity [2]. This polypharmacological profile distinguishes flunarizine from conventional dihydropyridine or phenylalkylamine calcium channel blockers and underpins its utility in migraine prophylaxis, vestibular disorders, and cerebral protection. The compound is not approved in the United States but is widely marketed internationally [3].

Multimodal calcium channel blocker with polypharmacology
Migraine prophylaxis research models
Cerebrovascular selectivity for hypoxia/ischemia studies
Vestibular suppressant activity for motion sickness models

Why Flunarizine Cannot Be Substituted


In-class substitution of flunarizine with other calcium channel blockers (e.g., verapamil, nimodipine, nifedipine) or even its closest structural analog cinnarizine is not pharmacologically or clinically equivalent. Flunarizine demonstrates 2.5–15× greater potency than cinnarizine [1] and exhibits a terminal elimination half-life of approximately 18–19 days with chronic dosing compared to cinnarizine's ~3 hours [2], fundamentally altering dosing regimens and safety monitoring requirements. Unlike verapamil and dihydropyridines, flunarizine shows minimal negative inotropic and chronotropic effects on cardiac tissue while demonstrating marked selectivity for cerebral vasculature [3]. Furthermore, flunarizine uniquely combines calcium channel blockade with D2 dopamine receptor antagonism, conferring both therapeutic potential and distinct extrapyramidal adverse effect liability that is absent with other calcium channel blockers [4].

Cinnarizine

Lower potency and much shorter half-life may shift pharmacokinetic and pharmacodynamic profiles in models.

Verapamil / Dihydropyridines

Lack cerebrovascular selectivity and introduce cardiac depression; polypharmacology profile differs significantly.

D2 Antagonism Context

Unique dopamine D2 receptor blockade absent in other calcium blockers may lead to distinct extrapyramidal endpoint signals.

Flunarizine Head-to-Head Evidence


Calcium Channel Blockade vs. Cinnarizine

Flunarizine, a difluorinated derivative of cinnarizine, exhibits 2.5–15 times greater potency than its parent compound in calcium channel blockade [1]. In a cerebral hypoxia-anoxia protection model in mice and rats, oral flunarizine demonstrated activity 4–30 times as potent as cinnarizine, with a minimal effective dose of 1–20 mg/kg, while verapamil showed little or no protective effect [2].

Calcium Blockade vs. Cinnarizine
Head-to-head
2.5–15× greater potency; 4–30× protective activity in hypoxia-anoxia models
Supports calcium-channel-modulation potency review
In vivo oral dosing; mice and rats
Calcium channel blockade Cinnarizine Potency

Migraine Prophylaxis vs. Propranolol

In an open-label randomized clinical trial of 150 adult migraine patients, flunarizine demonstrated a responder rate (≥50% reduction in attack frequency) of 80.3% compared to 58.2% for propranolol at 12 weeks [1]. Flunarizine reduced mean monthly migraine attack frequency from 10.58 ± 4.11 to 3.25 ± 2.90, versus propranolol's reduction from 9.64 ± 3.81 to 4.67 ± 3.15 [1].

Migraine Prophylaxis vs. Propranolol
Trial context
Responder rate 80.3% vs 58.2%; attack frequency 10.6→3.3 vs 9.6→4.7/month
Reported endpoint-response context in migraine prophylaxis research
12-week open-label trial, n=150, 10 mg/day
Migraine prophylaxis Propranolol Responder rate

Migraine Symptom Reduction vs. Nimodipine

In a long-term follow-up study of migraine patients, flunarizine was more efficacious than nimodipine across multiple endpoints. Flunarizine demonstrated significantly greater reduction in migraine frequency (p<0.001), pain severity (p<0.05), migraine index (p<0.05), and corrected migraine index (p<0.05) compared to nimodipine [1]. A 2025 systematic review of 27 flunarizine studies confirmed that flunarizine appears to have the greatest impact on migraine episodes among calcium channel blockers, while nimodipine studies showed controversial results with only 3 of 10 studies demonstrating positive effects [2].

Migraine Symptom Reduction vs. Nimodipine
Trial context
Greater reduction across frequency, severity, migraine index (reported p<0.05)
Reported endpoint difference vs nimodipine
Long-term follow-up; systematic review of 40 trials
Migraine prophylaxis Nimodipine Efficacy

Cerebrovascular Selectivity vs. Verapamil

In isolated tissue preparations, flunarizine selectively antagonized calcium-dependent contraction of rabbit basilar artery (cerebral vessel) while demonstrating moderate negative chronotropic and inotropic actions on cardiac tissues. The onset of action of flunarizine on basilar artery contraction was approximately 30 times slower than verapamil, indicating a distinct binding and washout profile [1]. Unlike verapamil, flunarizine does not inhibit myocardial contractile force or decrease vascular myogenic activity under normal conditions, instead acting selectively when calcium overload is imposed upon cerebrovascular sites [2].

Cerebrovascular Selectivity vs. Verapamil
Head-to-head
Selective basilar artery antagonism; ~30× slower onset; minimal cardiac effects
Supports cerebrovascular-selectivity research models
Isolated rabbit tissue preparations
Vascular selectivity Verapamil Cerebrovascular

Broad-Spectrum Neuroprotection vs. Calcium Blockers

In a comparative pharmacological study of nine calcium entry blockers (D-600, diltiazem, flunarizine, nicardipine, nifedipine, nimodipine, nitrendipine, verapamil, tiapamil) tested in experimental models of brain hypoxia, ischemia, cellular intoxication, and bicuculline-induced seizures, flunarizine was the only compound that demonstrated a dose-related protective effect in all four test categories [1]. Verapamil, D-600, tiapamil, and diltiazem were almost inactive across the test battery, while dihydropyridines showed variable and incomplete protection [1].

Broad-Spectrum Neuroprotection
Reported
Only compound with protection across all 4 insult categories among 9 calcium blockers tested
Ranked profile in comparative neuroprotection screening
Hypoxia, ischemia, intoxication, seizure models
Neuroprotection Calcium entry blockers Cerebral ischemia

Duration of Action vs. Cinnarizine

Flunarizine exhibits a terminal elimination half-life of approximately 18–19 days with chronic daily dosing, compared to cinnarizine's half-life of approximately 3 hours [1][2]. This pharmacokinetic differentiation enables once-daily dosing of flunarizine, whereas cinnarizine requires multiple daily doses [2]. In a direct comparative study of vestibular depressant activity, flunarizine administered at a smaller dose produced more intense vestibular suppression than cinnarizine [3].

Duration of Action vs. Cinnarizine
Reported
Terminal half-life ~18–19 days (chronic) vs ~3 hours; once-daily vs multi-dose
Supports extended-duration research dosing models
Human PK studies; chronic oral administration
Pharmacokinetics Half-life Dosing frequency

Flunarizine Research and Application Scenarios


Migraine Prophylaxis Research

Flunarizine is indicated for research programs evaluating migraine prophylaxis where superior responder rates relative to propranolol (80.3% vs 58.2%) and greater efficacy than nimodipine across multiple endpoints (frequency, severity, migraine index; all p<0.05) are required . The 2025 systematic review identifying flunarizine as having the greatest impact on migraine episodes among calcium channel blockers supports its use as a reference standard for comparator trials . Once-daily dosing facilitated by the 18–19 day half-life simplifies clinical trial logistics .

Cerebrovascular and Neuroprotection Models

Flunarizine is uniquely suited for preclinical models of cerebral ischemia, hypoxia, and excitotoxicity requiring broad-spectrum neuroprotection. It was the only compound among nine tested calcium entry blockers (including verapamil, nimodipine, nifedipine, and diltiazem) to demonstrate dose-related protection across all four categories of cerebral insult: hypoxia, ischemia, metabolic intoxication, and seizures . Its selective antagonism of cerebral (basilar) artery contraction without significant cardiac depression—in contrast to verapamil—makes it preferable for cerebrovascular research .

Vestibular and Motion Sickness Research

Flunarizine is appropriate for vestibular research applications where calcium channel blockers with vestibular suppressant activity are required. Comparative studies demonstrate that flunarizine produces more intense vestibular suppression than cinnarizine when administered at smaller doses . The 2.5–15× potency advantage over cinnarizine and the extended duration of action (18–19 day half-life vs ~3 hours) support its selection for chronic vestibular disorder models .

Application
Selection Property
Validation Focus
Migraine prophylaxis research models
Reported endpoint-response profile vs propranolol
Attack-frequency reduction endpoint validation
Cerebrovascular & neuroprotection models
Selective cerebrovascular calcium antagonism
Cerebral ischemia/hypoxia model endpoints
Vestibular & motion sickness research
Extended half-life and vestibular suppressant activity
Vestibular suppression endpoint validation

Technical Documentation Hub

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57 linked technical documents
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